An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzenesulfonyl Chloride: Properties, Reactivity, and Applications
Executive Summary & Introduction
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and material science sectors. Its unique molecular architecture, featuring two potent electron-withdrawing groups—a nitro group and a trifluoromethyl group—renders the sulfonyl chloride moiety exceptionally reactive. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its core physicochemical properties, inherent reactivity, established applications, and critical safety protocols. The information presented herein is synthesized from established chemical data and provides field-proven insights to empower scientists in leveraging this versatile compound for advanced synthetic applications.
Core Physicochemical Properties
The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. These parameters dictate storage conditions, solvent selection, reaction setup, and safety protocols. The properties of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride are summarized below.
| Property | Value | Reference |
| CAS Number | 837-95-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃ClF₃NO₄S | [1][3][4][5] |
| Molecular Weight | 289.62 g/mol | [1][2][4][5] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 42-44 °C (literature) | [2][3][6] |
| Boiling Point | 325.1 ± 42.0 °C (Predicted) | [3][6] |
| Density | 1.689 ± 0.06 g/cm³ (Predicted) | [3][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage Conditions | Store under inert atmosphere at room temperature.[3][6] Moisture sensitive.[7] |
Molecular Structure & Chemical Reactivity
The reactivity of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a direct consequence of its molecular structure. The benzene ring is substituted with three key functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site. The sulfur atom is highly electrophilic.
-
Nitro Group (-NO₂): Positioned ortho to the sulfonyl chloride, it is a powerful electron-withdrawing group, further increasing the electrophilicity of the sulfonyl sulfur.
-
Trifluoromethyl Group (-CF₃): Located at the para position, this is another potent electron-withdrawing group that enhances the compound's reactivity and lipophilicity.[1]
The combined electron-withdrawing effects of the nitro and trifluoromethyl groups make the sulfonyl center exceptionally susceptible to nucleophilic attack.[1] Consequently, it is an excellent reagent for sulfonylation reactions. The mechanism for these reactions is typically a concerted Sₙ2-type pathway.[1] This high reactivity allows for efficient coupling with a wide range of nucleophiles, including amines and alcohols, under mild conditions.[1][8]
Key Applications in Research and Development
The unique reactivity profile of 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride makes it a valuable building block in several areas of chemical synthesis.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its primary application is the formation of sulfonamides by reacting with primary or secondary amines.[1] Sulfonamide moieties are present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.
-
Chemical Research: As a highly reactive sulfonylating agent, it is used to modify organic compounds, introducing the 2-nitro-4-(trifluoromethyl)phenylsulfonyl group.[1] This can alter a molecule's biological activity, solubility, or other properties.
-
Materials Science: The compound is utilized in the development of specialty polymers and materials, where its unique reactivity can be harnessed to modify material surfaces or create new functional polymers.[1][9]
Experimental Protocol: General Synthesis of Sulfonamides
The following protocol outlines a robust and self-validating methodology for the synthesis of sulfonamides using 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a sulfonamide derivative via the coupling of an amine with 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride.
Materials:
-
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the selected primary or secondary amine (1.0-1.2 eq).
-
Dissolve the amine in anhydrous DCM. The volume should be sufficient to ensure effective stirring (e.g., 0.1-0.2 M concentration).
-
Causality: An inert atmosphere and anhydrous solvent are critical because the sulfonyl chloride is highly moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, reducing yield.[9]
-
-
Initial Cooling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and ensures the stability of the reactants.
-
-
Reagent Addition:
-
In a separate flask, dissolve 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Following the addition of the sulfonyl chloride, add the base (TEA or DIPEA, 1.5-2.0 eq) dropwise.
-
Causality: Dropwise addition maintains temperature control. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
-
-
Reaction Progression:
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. Reaction monitoring confirms the consumption of starting materials.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic byproduct (HCl) and unreacted sulfonic acid. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Removal of all water is crucial before solvent evaporation to prevent potential hydrolysis or degradation of the product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to obtain the pure sulfonamide.
-
Causality: Purification removes unreacted starting materials, byproducts, and any impurities to yield the final product with high purity.
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the sulfonamide synthesis protocol described above.
Caption: Workflow for Sulfonamide Synthesis.
Safety, Handling, and Storage
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is a hazardous and corrosive compound that requires careful handling.
-
Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[1][2][7] It may also cause respiratory irritation (H335).[2] The signal word is "Danger".[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[2] For operations that may generate dust, a P3 respirator cartridge is recommended.[2]
-
Handling Procedures: Avoid all personal contact, including inhalation of dust or fumes.[1][10] Prevent contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound is moisture-sensitive; therefore, storage under an inert atmosphere is recommended.[3][6] It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents.[10]
References
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2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE. ChemBK. [Link]
-
SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific. [Link]
-
Safety Data Sheet - 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride. Angene Chemical. [Link]
-
Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Nitrobenzenesulfonyl chloride. PubChem. [Link]
-
Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]
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